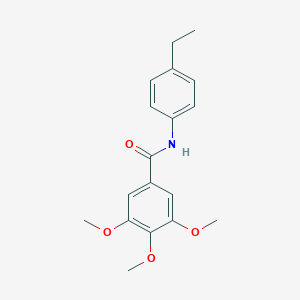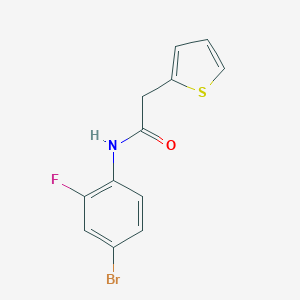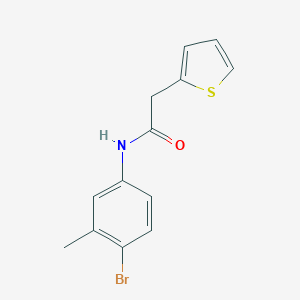
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as drugs and drug intermediates. EPM's unique chemical structure and properties make it a promising candidate for a variety of research applications.
作用機序
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system in the brain. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, leading to its anti-convulsant and anxiolytic effects. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
実験室実験の利点と制限
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have low toxicity and few side effects, making it a safe option for use in animal studies. However, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's mechanism of action is not fully understood, and its effects may vary depending on the specific conditions and dosages used in experiments.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide in treating various types of cancer and to elucidate its mechanism of action. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, warrants further investigation. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide are needed to optimize its use in clinical settings.
合成法
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 4-methylphenol with 4-ethylbenzoyl chloride in the presence of a base to form the intermediate 4-ethylphenyl 4-methylphenyl ether. This intermediate is then reacted with chloroacetic acid to yield N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide with minimal impurities.
科学的研究の応用
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChIキー |
ABJKLHKVOVVATA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





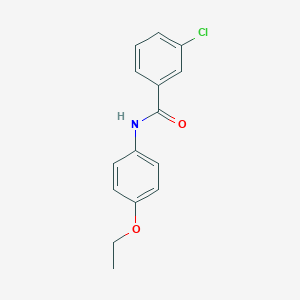
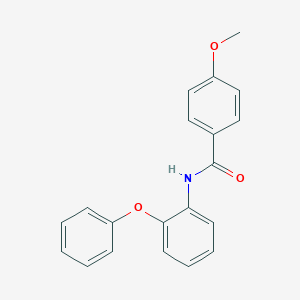

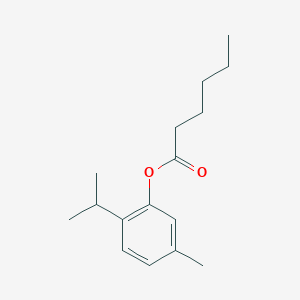

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
